molecular formula C16H15NO3 B5691953 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide

Katalognummer B5691953
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: IUGMVGXCHOHAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide, commonly known as DBDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBDMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.

Wirkmechanismus

The mechanism of action of DBDMB involves the inhibition of enzymes involved in the degradation of neurotransmitters, such as acetylcholine and dopamine. By inhibiting these enzymes, DBDMB increases the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
DBDMB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DBDMB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.12 and 0.55 μM, respectively. DBDMB has also been found to inhibit the activity of monoamine oxidase A and B, with IC50 values of 0.95 and 0.56 μM, respectively. In vivo studies have shown that DBDMB can improve cognitive function in animal models of Alzheimer's disease and depression.

Vorteile Und Einschränkungen Für Laborexperimente

DBDMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in disease pathogenesis. However, DBDMB has some limitations for lab experiments. It has low aqueous solubility, which can limit its bioavailability in vivo. It also exhibits non-specific binding to proteins, which can interfere with the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on DBDMB. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DBDMB in vivo to determine its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBDMB and to identify its molecular targets. Finally, DBDMB can be used as a lead compound for the development of novel inhibitors with improved potency and selectivity.

Synthesemethoden

The synthesis of DBDMB involves the reaction of 3-methylbenzoic acid with 3,4-methylenedioxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DBDMB. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

DBDMB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, DBDMB has been investigated as a potential therapeutic agent for these disorders.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-12(9-11)16(18)17-13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMVGXCHOHAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.